Home > Products > Screening Compounds P70422 > 6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid
6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid - 423146-25-2

6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid

Catalog Number: EVT-3113761
CAS Number: 423146-25-2
Molecular Formula: C22H24N2O5
Molecular Weight: 396.443
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid, often referred to as Scriptaid, is a synthetic organic compound belonging to the class of histone deacetylase inhibitors (HDACi). [] Scriptaid is a potent and selective inhibitor of class I and II HDACs, enzymes responsible for removing acetyl groups from histone proteins. [, ] This inhibition leads to increased histone acetylation, influencing gene expression and cellular processes. [, ] Scriptaid has garnered significant interest in scientific research due to its potential applications in various fields, including cell biology, epigenetics, and biomedical research.

Future Directions
  • Developing Isoform-Specific Inhibitors: Further research could focus on designing and synthesizing derivatives of 6-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid with enhanced selectivity towards specific HDAC isoforms. [] This would enable more precise manipulation of epigenetic pathways and facilitate the development of targeted therapies for diseases like cancer.

  • Exploring Therapeutic Potential: While Scriptaid is primarily a research tool, its potent HDAC inhibitory activity warrants further investigation for potential therapeutic applications. [, ] Preclinical studies exploring its efficacy in animal models of diseases associated with epigenetic dysregulation, such as cancer and neurodegenerative disorders, could provide valuable insights.

  • Optimizing Delivery Systems: The limited solubility and potential toxicity of Scriptaid highlight the need for developing efficient and safe delivery systems for in vivo applications. [, ] Nanoparticle-based drug delivery systems or prodrug strategies could improve its bioavailability and therapeutic index.

(2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)yl)ethylazanediyl)bis(methylenephosphonic acid) (ADMP-F)

  • Compound Description: ADMP-F is a novel fluorescent antiscalant and an analog of the commercial antiscalant aminotris(methylenephosphonic acid) (ATMP). It effectively controls the precipitation of CaCO3 and CaSO4 in solution. []
  • Relevance: ADMP-F shares the core structure of 6-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl) with the target compound. The primary difference is the replacement of the hexanoic acid side chain with an ethylazanediylbis(methylenephosphonic acid) group, contributing to its antiscaling properties.

N-(6-morpholino-1, 3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl) isonicotinamide (NDI)

  • Compound Description: NDI is a simple pH fluorescent probe utilizing a naphthalimide fluorophore and isonicotinic acid hydrazide as the reaction site. It demonstrates significant emission enhancement with a pKa of 4.50 within the acidic range (pH 3.00–6.50) and pKa 9.34 within the alkaline range (pH 8.30–10.50). []
  • Relevance: NDI and the target compound, 6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid, share the same 6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl core structure. The key difference lies in the substitution at the nitrogen atom, with NDI having an isonicotinamide group instead of the hexanoic acid chain. This difference affects their respective applications.

2-amino-3-(((E)-4-(2-(2-(2-hydroxyethoxy)ethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)benzylidene)amino)maleonitrile (NDC)

  • Compound Description: NDC acts as a highly selective and sensitive "off-on" fluorescent probe for hypochlorous acid derivative ionic form (ClO-) detection in cells and water-soluble systems. It features a hydrazone unit for ClO- recognition. []
  • Relevance: Although structurally different at first glance, NDC and the target compound belong to the same 1,3-dioxo-1H-benzo[de]isoquinoline derivative family. NDC features a more complex structure with a maleonitrile group and a hydroxyethoxy-containing substituent on the aromatic core. Despite these differences, the shared core structure suggests potential similarities in their photophysical properties.
Overview

6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid is a synthetic compound that belongs to a class of molecules known for their potential pharmaceutical applications. This compound features a complex structure that includes a morpholino group and a dioxo benzoisoquinoline moiety, which contribute to its unique properties and biological activities.

Source

The compound can be synthesized in laboratory settings, and its synthesis is often documented in chemical literature. It is not widely available commercially but can be ordered from specialized chemical suppliers or synthesized in research facilities.

Classification

This compound can be classified as an organic acid, specifically a carboxylic acid, due to the presence of the carboxyl functional group (-COOH). Its classification also extends to pharmaceutical intermediates due to its potential applications in drug development.

Synthesis Analysis

Methods

The synthesis of 6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid typically involves several steps, including the formation of the morpholino and benzoisoquinoline components.

Technical Details:

  1. Starting Materials: The synthesis may begin with commercially available morpholine derivatives and benzoisoquinoline precursors.
  2. Reagents: Common reagents include coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
  3. Conditions: Reactions are usually carried out under controlled temperatures and pH conditions to optimize yield.
Molecular Structure Analysis

Structure

The molecular formula of 6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid is C21H28N2O4. The structure contains:

  • A hexanoic acid chain.
  • A morpholino ring attached to a dioxo benzoisoquinoline structure.

Data

The compound's molecular weight is approximately 372.46 g/mol. The structural representation can be derived from its SMILES notation, which provides insight into the arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions

The compound may participate in various chemical reactions typical of carboxylic acids and amides, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides with amines.

Technical Details:

  1. Reactivity: The carboxylic acid group can react with nucleophiles.
  2. Conditions: Reactions are often facilitated by heat or acidic conditions to drive the equilibrium towards product formation.
Mechanism of Action

Process

Data

Potential mechanisms may involve:

  • Inhibition of enzymes involved in metabolic pathways.
  • Binding to cellular receptors that modulate physiological responses.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Solubility in water and organic solvents varies based on the specific substituents on the molecular structure.

Chemical Properties

  • Acidity: The pKa value indicates its strength as an acid, influencing its reactivity.
  • Stability: Stability under various conditions (e.g., temperature, light) is critical for storage and application.

Relevant data regarding these properties can be collected from experimental studies or databases such as PubChem and scientific literature.

Applications

Scientific Uses

6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid has potential applications in:

  • Pharmaceutical Development: As an intermediate in synthesizing biologically active compounds.
  • Research Studies: Investigating its effects on specific biological pathways or diseases.

This compound represents a promising area for further research, particularly in medicinal chemistry and drug design.

Synthetic Methodologies and Optimization

Retrosynthetic Analysis of Benzo[de]isoquinoline Core Modifications

The benzo[de]isoquinoline-1,3-dione scaffold represents the foundational pharmacophore in the target compound, requiring strategic disconnections for efficient synthesis. Retrosynthetic analysis identifies two primary approaches to constructing this fused heterocyclic system. The first approach involves annulative ring closure through intramolecular cyclization of naphthalimide precursors, where the morpholine substituent is introduced prior to ring formation via nucleophilic aromatic substitution (SNAr) on a tetrachloronaphthalic anhydride intermediate. This method leverages the electron-deficient character of the naphthalene system, allowing selective displacement of halogen atoms at the 6-position with morpholine before imide formation [2].

Alternatively, late-stage functionalization strategies construct the unsubstituted benzo[de]isoquinoline-1,3-dione core first, followed by electrophilic or radical functionalization at the 6-position. However, this approach faces regioselectivity challenges due to the symmetric nature of the unsubstituted scaffold. Metal-catalyzed C–H activation has emerged as a solution, with rhodium(III) complexes like [Cp*RhCl₂]₂ enabling selective morpholine installation under mild conditions (40–75°C) via directed ortho-functionalization [2] [6]. Transition states involving five-membered rhodacycles confer positional selectivity, with density functional theory (DFT) calculations indicating a 3.2 kcal/mol preference for functionalization at the 6-position over alternatives.

Table 1: Comparison of Benzo[de]isoquinoline Ring Closure Strategies

MethodKey Reagent/CatalystTemperatureYield RangeRegioselectivity Control
Naphthalimide CyclizationPolyphosphoric acid (PPA)140-160°C55-70%Pre-installation of C6 substituent
Pd-Catalyzed CarbonylationPd(OAc)₂/Xantphos, CO atmosphere80-100°C60-75%Moderate (directed by ortho-halogen)
Electrochemical Oxidation[RuCl₂(p-cymene)]₂, anodeRT50-93%High (via proposed aza-ruthena intermediate)

The hexanoic acid tether is optimally introduced during imidization by reacting 6-morpholino-benzo[de]isoquinoline-1,3-dione with 6-bromohexanoic acid or its activated ester derivatives. This step requires careful protecting group strategy for the carboxylic acid, typically employing tert-butyl esters removable under mild acidic conditions to prevent decomposition of the acid-sensitive morpholine-dioxoisoquinoline system [4] [6].

Role of Morpholine Substitution in Nucleophilic Ring Functionalization

The morpholine moiety at the 6-position of the benzo[de]isoquinoline scaffold serves dual functions: it acts as a solubilizing group through its polar tertiary amine nature while simultaneously modulating the electronic properties of the aromatic system. Morpholine installation proceeds optimally via SNAr reaction on 6-halo-1,3-dioxoisoquinoline precursors (X = F, Cl), where the electron-withdrawing imide system activates the ring toward nucleophilic attack. Kinetic studies reveal a 12-fold rate enhancement for chloride displacement compared to non-imidized naphthalic anhydride analogs due to enhanced ring electron deficiency [1] [9].

The reaction proceeds efficiently in aprotic dipolar solvents (DMF, DMSO) at 80–100°C without catalysts (yields: 85–92%), though phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enable lower temperatures (50–60°C) by facilitating anion transfer. Crucially, morpholine exhibits superior nucleofugality compared to piperidine or thiomorpholine analogs, attributed to its conformational flexibility and optimal pKa (pKa conjugate acid = 8.3), which balances nucleophilicity with minimal product inhibition [7] [9]. Computational analyses indicate the morpholine oxygen participates in weak hyperconjugative interactions (nO→σ*C-N) that stabilize the transition state, lowering the activation barrier by 2.8 kcal/mol versus piperidine derivatives.

Table 2: Morpholine Substitution Outcomes Under Varied Conditions

Leaving GroupSolvent SystemCatalystTemperatureTime (h)Yield (%)Byproduct Formation
FluorideDMFNone90°C392%<2% dehalogenation
ChlorideToluene/DMSO (4:1)TBAB (5 mol%)60°C887%5% bis-adduct
BromideNMPDBU (10 mol%)120°C1.578%12% debromination
ChlorideNeat morpholineNone100°C695%<1%

Post-functionalization, the morpholine nitrogen remains susceptible to oxidation, necessitating inert atmosphere handling during downstream steps. Its presence also influences the chromophoric properties of the system, inducing a 35 nm bathochromic shift in the UV-Vis spectrum (λmax = 412 nm vs. 377 nm for unsubstituted analog) due to extended conjugation through nitrogen lone pair donation into the π-deficient core [1] [9].

Hexanoic Acid Linker Incorporation Strategies for Enhanced Bioavailability

The C6 aliphatic tether terminating in a carboxylic acid serves as a critical proteolysis-targeting chimera (PROTAC) linker, balancing molecular flexibility with optimal spacer length for ternary complex formation in targeted protein degradation applications. Three principal strategies exist for tether installation: (1) N-alkylation of the imide nitrogen using 6-bromohexanoic acid or its protected derivatives; (2) condensation reactions with preformed ω-carboxyalkylamines; and (3) post-assembly tether elongation via click chemistry [1] [3] [4].

N-alkylation dominates synthetic routes due to operational simplicity, employing activated alkyl halides (bromide>chloride) in the presence of carbonate bases (Cs₂CO₃, K₂CO₃) in anhydrous DMF at 60–80°C (yields: 70–85%). The reaction proceeds through an anionically activated imide (pKa ~8–10), where the counterion significantly influences selectivity. Cesium ions, with their low charge density, enhance imide nucleophilicity through weak ion pairing, minimizing O-alkylation byproducts (<3%) compared to sodium or potassium analogs (12–15% O-alkylation). Protecting group strategies are essential, with tert-butyl esters offering advantages over methyl esters due to their clean deprotection under mild acidic conditions (TFA/DCM, 0°C to RT) that preserve the morpholine and dioxoisoquinoline integrity [1] [4].

Linker length optimization reveals the C6 spacer provides optimal cellular permeability (cLogP = 1.8) while maintaining aqueous solubility (>2 mg/mL at pH 7.4). Shorter chains (C4) reduce cell penetration by 40% due to increased polarity, while longer spacers (C8) promote aggregation, decreasing bioavailability. The terminal carboxylic acid enables conjugation versatility, allowing amidation with target-binding warheads or E3 ligase ligands. Physicochemical profiling indicates the hexanoic acid linker contributes to a balanced topological polar surface area (TPSA ≈ 95 Ų), facilitating membrane diffusion while retaining sufficient polarity for aqueous compartment partitioning [3] [4].

Catalytic Systems for Efficient 1,3-Dioxo Group Formation

Construction of the phthalimide-type 1,3-dioxo functionality requires precise catalytic control to avoid over-oxidation or ring degradation. Two predominant methodologies exist: (1) transition metal-catalyzed oxidation of isoindoline precursors and (2) acid-catalyzed cyclocondensation between naphthalene tetracarboxylic dianhydride (NTDA) and amines [4] [6] [7].

For isoindoline oxidation, ruthenium-based systems excel, particularly RuCl₃/NaIO₄ in biphasic solvent systems (CH₃CN/H₂O), achieving near-quantitative conversion at ambient temperature (yields: 90–95%). The mechanism involves hypoiodite-mediated generation of RuO₄, which selectively oxidizes benzylic carbons without attacking the morpholine nitrogen. Alternatively, TEMPO/bleach systems (Anelli's conditions) offer metal-free oxidation under basic conditions (pH 9–10), though yields are lower (75–80%) due to competitive hydrolysis of the imide [6].

Cyclocondensation directly from NTDA and aminohexanoic acid derivatives employs Lewis acid catalysts such as ZnCl₂ or montmorillonite K10 clay. The latter provides a microporous acidic environment that accelerates imidization while suppressing decarboxylation side reactions. Reaction progress monitoring via FT-IR shows complete anhydride C=O disappearance (1780, 1850 cm⁻¹) within 2 hours at 120°C in toluene, with imide carbonyl emergence (1705, 1770 cm⁻¹) at >95% conversion [4] [7]. Green chemistry approaches utilize catalytic iodine (5 mol%) under solvent-free conditions or visible light photoredox catalysis with Eosin Y, enabling conversions >90% without metal residues [4].

Table 3: Catalytic Systems for 1,3-Dioxo Group Installation

Catalyst/SystemOxidant/ConditionsSolventTimeYield (%)Chemoselectivity
RuCl₃/NaIO₄ (0.5/3 eq)Biphasic, RTCH₃CN/H₂O45 min92-95%>98%
TEMPO (5 mol%)/NaOCl0°C, pH 9.5 bufferCH₂Cl₂2 h75-80%85-90%
Montmorillonite K10Toluene reflux, Dean-StarkToluene3 h88%>95%
I₂ (5 mol%)Solvent-free, 100°CNone45 min91%93%
Eosin Y (2 mol%)/blue LEDH₂O, O₂ atmosphereH₂O/EtOH (9:1)12 h85%90%

Deprotection of tert-butyl esters in the final step employs mild Lewis acids like In(OTf)₃ in wet nitromethane or catalytic iodine in THF, avoiding β-elimination or morpholine N-oxidation observed with protic acids. These systems achieve >95% deprotection yield while maintaining >99% purity by HPLC, critical for pharmaceutical applications [4] [6].

Properties

CAS Number

423146-25-2

Product Name

6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid

IUPAC Name

6-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoic acid

Molecular Formula

C22H24N2O5

Molecular Weight

396.443

InChI

InChI=1S/C22H24N2O5/c25-19(26)7-2-1-3-10-24-21(27)16-6-4-5-15-18(23-11-13-29-14-12-23)9-8-17(20(15)16)22(24)28/h4-6,8-9H,1-3,7,10-14H2,(H,25,26)

InChI Key

KKPZLGLERKAWPF-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.